N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylaniline and 2-methylindole.
Acylation Reaction: The 3,5-dimethylaniline undergoes an acylation reaction with an appropriate acylating agent to form the intermediate acetamide.
Coupling Reaction: The intermediate is then coupled with 2-methylindole under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. The exact methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)acetamide
- N-(3,5-dimethylphenyl)-2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the presence of both 3,5-dimethylphenyl and 2-methylindole moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O/c1-12-8-13(2)10-15(9-12)21-19(22)11-17-14(3)20-18-7-5-4-6-16(17)18/h4-10,20H,11H2,1-3H3,(H,21,22) |
InChI Key |
SPZAPTOABFIYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=C(NC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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